

Application Notes and Protocols for Microfluidic Synthesis of DSPC Nanoparticles

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This document provides a detailed guide for the synthesis of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) containing lipid nanoparticles (LNPs) using microfluidic technology. DSPC is a key structural lipid that contributes to the stability of nanoparticles.[1] Microfluidic synthesis offers a reproducible and scalable method for producing LNPs with controlled physicochemical properties, which is crucial for therapeutic applications such as drug and nucleic acid delivery.[2][3][4]

Overview of Microfluidic Synthesis

Microfluidic technology enables the rapid and controlled mixing of a lipid solution (typically in ethanol) with an aqueous phase.[2][5] This rapid mixing leads to the self-assembly of lipids into nanoparticles with uniform size and low polydispersity.[4] Key parameters that influence the final nanoparticle characteristics include the lipid composition, the total flow rate (TFR), and the flow rate ratio (FRR) of the aqueous phase to the organic phase.[2][3][6][7]

Experimental Protocols

This section details the materials and methods for the preparation of DSPC-containing LNPs using a microfluidic system.

Materials

- Lipids:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Structural Lipid)[3][5][8]
- Ionizable Cationic Lipid (e.g., DLin-MC3-DMA, SM-102) for nucleic acid encapsulation[3][5][9]
- Cholesterol (Helper Lipid)[1][3][5][8]
- PEGylated Lipid (e.g., DMG-PEG2000, C14 PEG 2000) for stability and circulation[3][8][10]
- Solvents and Buffers:
 - Ethanol (for lipid dissolution)[8][11]
 - Aqueous Buffer (e.g., Citrate buffer pH 4.0-6.0 for mRNA/siRNA encapsulation, TRIS buffer pH 7.4)[3][7][9][12]
 - Phosphate-Buffered Saline (PBS) for dialysis[10]
- Payload (Optional):
 - mRNA, siRNA, or other nucleic acids[9][11]
 - Hydrophilic or hydrophobic small molecule drugs[8]
- Equipment:
 - Microfluidic mixing device (e.g., staggered herringbone micromixer)[4][8][11]
 - Syringe pumps[13]
 - Syringes and tubing
 - Dialysis cassettes or other purification systems[10]
 - Dynamic Light Scattering (DLS) instrument for size and PDI measurement
 - Zeta potential analyzer

Preparation of Solutions

- Lipid-Ethanol Phase:
 - Prepare individual stock solutions of each lipid (DSPC, ionizable lipid, cholesterol, PEG-lipid) in ethanol.[3]
 - Combine the lipid stock solutions in the desired molar ratios to achieve the final lipid formulation. A common molar ratio for DSPC-containing LNPs for nucleic acid delivery is in the range of 10-25% DSPC.[3][13] For example, a formulation could consist of DLinkC2-DMA/DSPC/Chol/PEG-lipid at a molar ratio of 40/11.5/47.5/1.[11]
 - If encapsulating a hydrophobic drug, dissolve it in the lipid-ethanol mixture.[8]
- Aqueous Phase:
 - Prepare the aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0).[9]
 - If encapsulating a hydrophilic drug or nucleic acid, dissolve it in the aqueous buffer.[8][10]

Microfluidic Mixing

The precise control over mixing conditions is a key advantage of microfluidics.[6]

- Load the lipid-ethanol solution into one syringe and the aqueous solution into another.
- Connect the syringes to the inlets of the microfluidic chip using appropriate tubing.
- Set the desired flow rates for each syringe pump to achieve the target Total Flow Rate (TFR) and Flow Rate Ratio (FRR). The FRR is typically set between 3:1 and 5:1 (aqueous:organic).[7][12][14]
- Initiate the pumps to start the mixing process. The rapid mixing within the microchannels induces the precipitation and self-assembly of lipids into nanoparticles.[12]
- Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip.

Purification

Post-synthesis purification is essential to remove the organic solvent and any unencapsulated material.

- Transfer the collected LNP suspension to a dialysis cassette.
- Perform dialysis against a suitable buffer (e.g., PBS) overnight at 4°C to remove ethanol and unencapsulated components.[\[10\]](#)

Data Presentation

The following tables summarize the impact of key formulation and process parameters on the physicochemical properties of DSPC nanoparticles, as reported in the literature.

Table 1: Effect of Total Flow Rate (TFR) on Nanoparticle Size and Polydispersity Index (PDI)

Formulation Components (Molar Ratio)	FRR	TFR (mL/min)	Average Size (nm)	PDI	Reference
DSPC:Chol:Cationic/Ionizable:PEG-Lipid (10:48:40:2)	3:1	2.5	94	>0.1	[14]
DSPC:Chol:Cationic/Ionizable:PEG-Lipid (10:48:40:2)	3:1	7.5	57.7	0.089	[14]
DSPC:Chol:Cationic/Ionizable:PEG-Lipid (10:48:40:2)	3:1	10	~60	>0.089	[14]
DSPC:DSPPG:Chol:AZM (1:1:1:0.5)	4:1	10	Optimized for decreased size and PDI	Optimized	[7]

Table 2: Effect of Flow Rate Ratio (FRR) on Nanoparticle Size and Polydispersity Index (PDI)

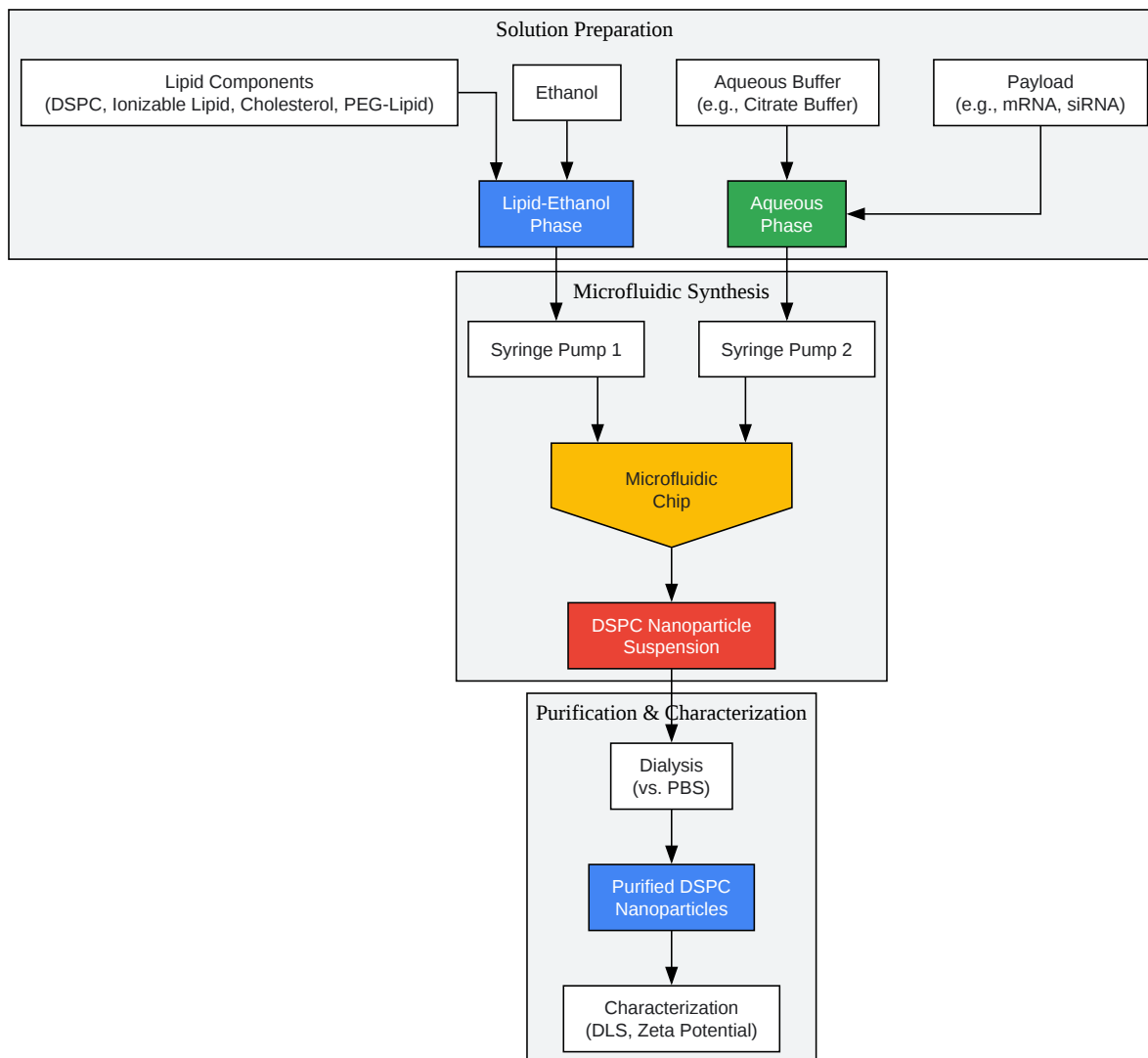
Formulation Components (Molar Ratio)	TFR (mL/min)	FRR (Aqueous:O rganic)	Average Size (nm)	PDI	Reference
DSPC:Chol:C ationic/Ioniza ble:PEG-Lipid (10:48:40:2)	5	2:1	68	>0.1	[14]
DSPC:Chol:C ationic/Ioniza ble:PEG-Lipid (10:48:40:2)	5	3:1	~65	~0.1	[14]
DSPC:Chol:C ationic/Ioniza ble:PEG-Lipid (10:48:40:2)	5	6:1	58	<0.1	[14]
DOTAP- based cLNPs	20	3:1	~50	0.2	[2]
DMPC/DPPC :Chol (2:1)	1	1:4	Optimized for suitable size and homogeneity	~0.22-0.25	[6]

Table 3: Characterization of DSPC-Containing Lipid Nanoparticles

Formulation Components (Molar Ratio)	Payload	Average Size (nm)	PDI	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
DLinkC2-DMA:DSPC:Chol:PEG-lipid (40:11.5:47.5:1)	siRNA	~50	-	-	>90%	[11]
C14-494:DSPE:Chol:Lipid-PEG	SpCas9 mRNA & sgRNA	68	-	Positive	>80%	[15]
DSPE:Chol:MC3:DMG-PEG2000	Nucleic Acids	45-50	≤0.2	-	>90%	[2] [3]
DSPE:Chol:DOTAP:DMG-PEG2000	-	~80-150	-	Positive	-	[8]

Visualizations

The following diagrams illustrate the experimental workflow for the microfluidic synthesis of DSPE nanoparticles.



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